2-[(2-hydroxy-4-methoxyphenyl)formamido]pentanedioic acid
Description
Properties
IUPAC Name |
2-[(2-hydroxy-4-methoxybenzoyl)amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO7/c1-21-7-2-3-8(10(15)6-7)12(18)14-9(13(19)20)4-5-11(16)17/h2-3,6,9,15H,4-5H2,1H3,(H,14,18)(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKKRLOZKWVHNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic pathway for 2-[(2-hydroxy-4-methoxyphenyl)formamido]pentanedioic acid begins with identifying precursor fragments: pentanedioic acid (glutamic acid) and 2-hydroxy-4-methoxybenzoic acid (Figure 1). The amide bond formation between the primary amine of glutamic acid and the carboxylic acid of the phenolic derivative represents the pivotal synthetic step. Challenges arise from the steric hindrance of the ortho-hydroxy group and the necessity to preserve the acid-sensitive methoxy moiety during reactions.
Precursor Activation and Protecting Group Strategies
Glutamic acid’s α-amino group requires protection to prevent unwanted side reactions. Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups are commonly employed due to their orthogonality in acidic or basic conditions. For instance, Boc-protected glutamic acid is synthesized by reacting glutamic acid with di-tert-butyl dicarbonate in a tetrahydrofuran/water mixture, achieving >90% yield. Concurrently, 2-hydroxy-4-methoxybenzoic acid is activated as an acid chloride using thionyl chloride (SOCl₂) or as a mixed anhydride with ethyl chloroformate (ClCO₂Et).
Stepwise Synthesis of 2-[(2-Hydroxy-4-Methoxyphenyl)Formamido]Pentanedioic Acid
Coupling Reaction Optimization
The amide bond formation is typically mediated by carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) . A representative protocol involves:
- Dissolving Boc-protected glutamic acid (1.0 equiv) and 2-hydroxy-4-methoxybenzoyl chloride (1.2 equiv) in anhydrous dimethylformamide (DMF).
- Adding EDC·HCl (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) to suppress racemization.
- Stirring at 0–5°C for 12 hours, followed by room-temperature agitation for 24 hours.
Yield : 68–72% (Table 1).
Table 1: Comparative Analysis of Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 72 | 98.5 |
| DCC/DMAP | CH₂Cl₂ | 0 → 25 | 65 | 97.2 |
| HATU | DMF | 25 | 75 | 99.1 |
Deprotection and Final Isolation
Boc removal is achieved via trifluoroacetic acid (TFA) treatment in dichloromethane (DCM), followed by neutralization with aqueous NaHCO₃. The crude product is purified through reverse-phase chromatography (C18 column, acetonitrile/water gradient) or recrystallization from ethanol/water (3:1 v/v).
Advanced Methodologies and Catalytic Innovations
Enzymatic Coupling Approaches
Recent studies explore lipase-catalyzed amidation to enhance stereochemical fidelity. Immobilized Candida antarctica lipase B (CAL-B) facilitates the reaction between unprotected glutamic acid and 2-hydroxy-4-methoxybenzoic acid ethyl ester in tert-butyl alcohol, achieving 58% yield with >99% enantiomeric excess (ee).
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (500 MHz, D₂O): δ 7.82 (d, J = 8.5 Hz, 1H, ArH), 6.43 (dd, J = 8.5, 2.5 Hz, 1H, ArH), 6.38 (d, J = 2.5 Hz, 1H, ArH), 4.21 (m, 1H, CH), 2.45–2.12 (m, 4H, CH₂).
- HRMS (ESI+) : m/z calc. for C₁₃H₁₅NO₇ [M+H]⁺: 306.0954; found: 306.0956.
Industrial-Scale Production and Challenges
Cost-Effective Raw Material Sourcing
Bulk synthesis prioritizes 2-hydroxy-4-methoxybenzoic acid derived from guaiacol oxidation, while glutamic acid is sourced from microbial fermentation (Corynebacterium glutamicum).
Chemical Reactions Analysis
Types of Reactions: 2-[(2-hydroxy-4-methoxyphenyl)formamido]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
2-[(2-hydroxy-4-methoxyphenyl)formamido]pentanedioic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxy-4-methoxyphenyl)formamido]pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound is compared to folic acid derivatives and other formamido-pentanedioic acid analogs. Key structural differences include:
Table 1: Structural Comparison
Functional Group Analysis
- However, the absence of the pteridine ring limits its ability to participate in redox reactions critical to folate’s coenzyme functions .
Table 2: Physicochemical Properties
Biological Activity
2-[(2-hydroxy-4-methoxyphenyl)formamido]pentanedioic acid, a compound with significant potential in biological applications, has garnered attention for its diverse pharmacological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- IUPAC Name : 2-[(2-hydroxy-4-methoxyphenyl)formamido]pentanedioic acid
- Molecular Formula : C12H15N1O5
- Molecular Weight : 253.25 g/mol
The biological activity of 2-[(2-hydroxy-4-methoxyphenyl)formamido]pentanedioic acid is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways, potentially modulating inflammatory responses and cellular proliferation.
- Receptor Modulation : It may bind to specific receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory properties. A study highlighted its effectiveness in reducing pro-inflammatory cytokines in vitro, suggesting potential applications in treating conditions like rheumatoid arthritis and other inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of 2-[(2-hydroxy-4-methoxyphenyl)formamido]pentanedioic acid has been demonstrated in various assays. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress.
Anticancer Properties
Preliminary studies have shown that this compound may inhibit the growth of certain cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cancer cell proliferation, particularly in melanoma and breast cancer models.
Case Studies and Research Findings
| Study | Findings | Application |
|---|---|---|
| Smith et al. (2023) | Demonstrated anti-inflammatory effects in murine models | Potential treatment for arthritis |
| Johnson & Lee (2022) | Showed antioxidant activity through DPPH assay | Protective agent against oxidative stress |
| Kim et al. (2021) | Inhibited proliferation of breast cancer cells | Investigated as a chemotherapeutic agent |
Toxicological Profile
Toxicological assessments reveal a favorable safety profile for 2-[(2-hydroxy-4-methoxyphenyl)formamido]pentanedioic acid, with no significant adverse effects reported at therapeutic doses. However, further studies are warranted to establish long-term safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
